molecular formula C18H36O3 B092996 Methyl 2-methoxyhexadecanoate CAS No. 16725-36-3

Methyl 2-methoxyhexadecanoate

Cat. No. B092996
CAS RN: 16725-36-3
M. Wt: 300.5 g/mol
InChI Key: IQHRUOSDBAXDKA-UHFFFAOYSA-N
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Description

Methyl 2-methoxyhexadecanoate, also known as methyl palmitate, is a fatty acid ester that is commonly found in various plants and animals. It is a colorless liquid that has a pleasant odor and is often used in the production of cosmetics, perfumes, and soaps. In recent years, methyl palmitate has gained attention due to its potential applications in scientific research.

Scientific Research Applications

Fatty Acid Chemistry

  • Methyl 12-mesyloxyoleate, a compound closely related to Methyl 2-methoxyhexadecanoate, is used for the synthesis of cyclopropane esters and conjugated octadecadienoates, showing its utility in organic chemistry and lipid studies (Gunstone & Said, 1971).

Natural Occurrence and Identification

  • 2-Methoxyhexadecanoic acid, structurally similar to Methyl 2-methoxyhexadecanoate, was identified in Amphimedoncompressa, marking its first discovery in nature and indicating the compound's natural occurrence and potential ecological roles (Carballeira, Colón, & Emiliano, 1998).

Alpha-Oxidation Studies

  • The alpha-oxidation of 3-methyl-branched fatty acids in rat liver, involving 2-methylpentadecanal and 2-methylpentadecanoic acid, demonstrates the significance of Methyl 2-methoxyhexadecanoate in metabolic studies and enzymatic processes (Croes et al., 1999).

Catalytic Applications

  • A study on catalytic methylation involving 2-methoxynaphthalene, an analog to Methyl 2-methoxyhexadecanoate, highlights the compound's potential in industrial applications and chemical synthesis (Yadav & Salunke, 2013).

Bioactivity Research

  • Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to Methyl 2-methoxyhexadecanoate, is being developed as a potential neuroprotective drug, indicating the bioactivity potential of such compounds (Yu et al., 2003).

properties

CAS RN

16725-36-3

Product Name

Methyl 2-methoxyhexadecanoate

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

methyl 2-methoxyhexadecanoate

InChI

InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3

InChI Key

IQHRUOSDBAXDKA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)OC

synonyms

2-Methoxyhexadecanoic acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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